![molecular formula C11H13N3O2 B1489254 1-シクロペンチル-1H-イミダゾ[1,2-b]ピラゾール-7-カルボン酸 CAS No. 1368258-01-8](/img/structure/B1489254.png)
1-シクロペンチル-1H-イミダゾ[1,2-b]ピラゾール-7-カルボン酸
概要
説明
Synthesis Analysis
The synthesis of 1H-imidazo[1,2-b]pyrazole scaffold involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This method was used in the synthesis of an isostere of the indolyl drug pruvanserin .Molecular Structure Analysis
The molecular structure of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is complex, with a cyclopentyl group attached to the 1-position of the imidazo[1,2-b]pyrazole ring and a carboxylic acid group attached to the 7-position.Chemical Reactions Analysis
The chemical reactions involving 1H-imidazo[1,2-b]pyrazole scaffold include a Br/Mg-exchange, regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles . Additionally, a fragmentation of the pyrazole ring gives access to push–pull dyes with a proaromatic (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core .Physical And Chemical Properties Analysis
The molecular weight of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is 219.24 g/mol. Other physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources.科学的研究の応用
治療の可能性
この化合物の中心構造であるイミダゾールは、幅広い化学的および生物学的特性で知られています . イミダゾールの誘導体は、抗菌性、抗マイコバクテリア性、抗炎症性、抗腫瘍性、抗糖尿病性、抗アレルギー性、解熱性、抗ウイルス性、抗酸化性、抗アメーバ性、抗寄生虫性、抗真菌性、および潰瘍形成活性などのさまざまな生物学的活性を示します .
創薬
この化合物は、創薬において潜在的な可能性を秘めた多機能材料です. その独自の構造的特徴と反応性により、新しい薬剤の開発のための有望な候補となります.
触媒
この化合物の独自の構造的特徴により、触媒分野での応用にも可能性があります.
材料科学
材料科学の分野では、この化合物は、その独自の構造的特徴と反応性により使用できます.
白血病治療
「1-シクロペンチル-1H-イミダゾ[1,2-b]ピラゾール-7-カルボン酸」を含む化合物のクラスであるイミダゾ[1,2-b]ピラゾール-7-カルボキサミドは、5つの白血病細胞株に対する細胞毒性を試験されています .
好中球遊走の阻害
これまでの研究では、イミダゾ-ピラゾール化合物が、ERK1/2、AKT、およびp38MAPKのリン酸化を阻害することで、好中球の遊走を阻害することが示されています .
血管新生過程の遮断
イミダゾ-ピラゾール化合物は、VEGF刺激ヒト臍帯静脈内皮細胞(HUVEC)および神経芽腫細胞株において、p38MAPKおよびPI3Kシグナル伝達に作用し、血管新生過程を阻害することが判明しています .
溶解性の改善
薬物プルバンセリンのインドール環を1H-イミダゾ[1,2-b]ピラゾールに置換すると、水性媒体における溶解性が大幅に向上しました .
作用機序
The imidazole ring is a key structural unit in many pharmaceuticals, agrochemicals, and materials science applications . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
The mode of action of imidazole derivatives can vary greatly depending on their specific structure and the functional groups they contain. Some imidazole derivatives have been found to inhibit certain enzymes, interact with various receptors, or interfere with critical biological pathways .
The pharmacokinetics of imidazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely and are influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The result of the action of imidazole derivatives can range from the inhibition of microbial growth in the case of antibacterial activity, to the reduction of inflammation in the case of anti-inflammatory activity, to the killing of cancer cells in the case of antitumor activity .
The action environment, including factors such as pH, temperature, and the presence of other substances, can influence the action, efficacy, and stability of imidazole derivatives .
実験室実験の利点と制限
The advantages of using 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid in lab experiments include its low cost and availability, as well as its relatively low toxicity. In addition, 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is relatively stable and can be stored for long periods of time. However, there are some limitations to using 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid in lab experiments. 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is not soluble in water, so it may not be suitable for certain types of experiments. In addition, 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid may not be suitable for experiments involving high temperatures or pressures.
将来の方向性
For research on 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid include further investigation into its potential applications in medicinal chemistry, organic synthesis, and biochemistry. In addition, further research into the mechanism of action of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid and its potential biochemical and physiological effects is needed. Furthermore, more research is needed to evaluate the safety and efficacy of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid in various types of lab experiments. Finally, further research is needed to explore the potential therapeutic applications of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid.
生化学分析
Biochemical Properties
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition is crucial as it can help in managing conditions like diabetes by controlling blood sugar levels. The compound’s interaction with α-glucosidase involves binding to the enzyme’s active site, thereby preventing substrate access and subsequent catalysis.
Cellular Effects
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to α-glucosidase results in enzyme inhibition, which is crucial for its therapeutic effects . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may also exhibit biological activity, which needs to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects, including liver toxicity and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of α-glucosidase affects carbohydrate metabolism, leading to changes in glucose levels and energy production . Additionally, the compound may influence other metabolic pathways by modulating the activity of key enzymes and regulatory proteins.
Transport and Distribution
The transport and distribution of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. For example, it may be transported across cell membranes by specific transporters, allowing for its accumulation in target tissues . Additionally, its binding to plasma proteins can influence its distribution and bioavailability.
Subcellular Localization
The subcellular localization of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid affects its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and regulatory proteins . This subcellular localization is crucial for its biological activity and therapeutic effects.
特性
IUPAC Name |
1-cyclopentylimidazo[1,2-b]pyrazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-11(16)9-7-12-14-6-5-13(10(9)14)8-3-1-2-4-8/h5-8H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHUZMNIZCMZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=C(C=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1489174.png)

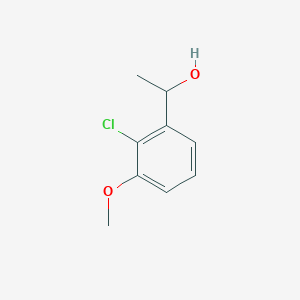
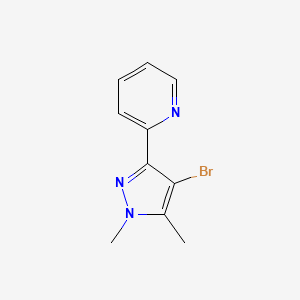
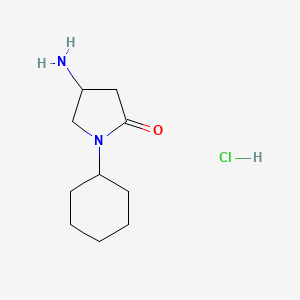
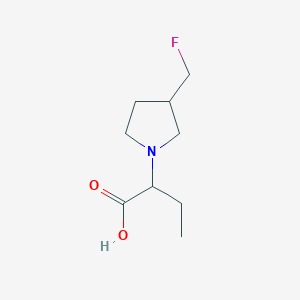


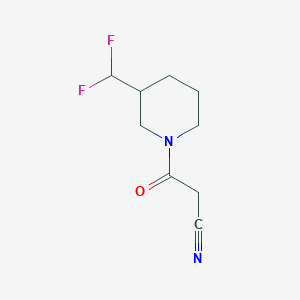

![3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one](/img/structure/B1489191.png)
